2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenoxy group, a thiophene ring, and an oxadiazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The final step involves cyclization with a suitable oxidizing agent to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The oxadiazole ring is known to interact with metal ions, which can play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide
- **this compound
Uniqueness
The unique combination of the chlorophenoxy group, thiophene ring, and oxadiazole moiety in this compound sets it apart from other similar compounds. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10ClN3O3S |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C14H10ClN3O3S/c15-9-3-5-10(6-4-9)20-8-12(19)16-14-17-13(21-18-14)11-2-1-7-22-11/h1-7H,8H2,(H,16,18,19) |
InChI Key |
OYLRTCKOWASUBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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